molecular formula C14H20O2 B13608018 5-Mesitylpentanoic acid

5-Mesitylpentanoic acid

Cat. No.: B13608018
M. Wt: 220.31 g/mol
InChI Key: IJAARYGWAGACAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Mesitylpentanoic acid is a synthetic organic compound with the molecular formula C14H20O2 and is characterized by a pentanoic acid chain linked to a mesityl group . This structure suggests potential for use in various research applications, including as a building block or intermediate in organic synthesis, material science, and medicinal chemistry for the development of novel compounds. The mesityl group may impart steric hindrance, which can be exploited to influence the compound's reactivity and interaction with biological targets or materials. As a specialized reagent, this compound is provided for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity and identity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5-(2,4,6-trimethylphenyl)pentanoic acid

InChI

InChI=1S/C14H20O2/c1-10-8-11(2)13(12(3)9-10)6-4-5-7-14(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)

InChI Key

IJAARYGWAGACAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCCCC(=O)O)C

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Architecture of 5-Mesitylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic characterization of 5-Mesitylpentanoic acid , structured for researchers in physical organic chemistry and pharmaceutical development.

Executive Summary & Chemical Context

This compound (5-(2,4,6-trimethylphenyl)pentanoic acid) represents a specific class of


-arylalkanoic acids where the terminal phenyl ring is sterically crowded by three methyl groups.[1] This structural feature—the "mesityl effect"—significantly alters the crystal packing energy, volatility, and solvation thermodynamics compared to its unsubstituted analog, 5-phenylpentanoic acid.[1]

Understanding the thermodynamic properties of this compound (enthalpy of formation, sublimation, and fusion) is critical for:

  • Drug Design: Predicting solubility profiles and bioavailability (lipophilicity).[1]

  • Metabolic Studies: Designing fatty acid analogs that resist

    
    -oxidation due to steric hindrance.[1]
    
  • Material Science: Engineering crystal lattices with specific thermal stabilities.

This guide outlines the rigorous experimental and theoretical frameworks required to define the thermodynamic profile of this compound, grounded in the methodologies established by leading thermochemists (e.g., M.A.V. Ribeiro da Silva ).[1][2]

Structural Thermodynamics & Energetic Profile[1]

The thermodynamic stability of this compound is governed by two competing domains:

  • The Mesityl Anchor: The 2,4,6-trimethylphenyl group is electron-rich and bulky.[1] The ortho-methyl groups create significant steric strain, preventing coplanarity with the alkyl chain and reducing intermolecular

    
    -
    
    
    
    stacking efficiency in the solid state.[1]
  • The Aliphatic Chain: The pentanoic acid tail (

    
    ) introduces flexibility and the capacity for strong hydrogen bonding (dimerization) via the carboxylic acid headgroup.[1]
    
Predicted Thermodynamic Values (Group Additivity)

In the absence of a direct experimental dataset in the immediate literature, we utilize Benson’s Group Additivity Method to derive the theoretical standard molar enthalpy of formation in the gas phase (


).
  • Base Structure: Benzene ring + 3 Methyl groups + Alkyl chain + Carboxyl group.[1]

  • Methylene Increment: For homologous series of

    
    -arylalkanoic acids, the addition of each 
    
    
    
    group typically contributes
    
    
    to the gas-phase enthalpy of formation.
  • Lattice Energy: The enthalpy of sublimation (

    
    ) is expected to be 10–15 kJ/mol lower  than equivalent planar systems due to the mesityl group disrupting efficient packing.[1]
    

Experimental Protocols: The Core Methodologies

To establish the "Gold Standard" thermodynamic values, two primary experimental workflows are required. These protocols are self-validating and minimize systematic error.[1]

Protocol A: Static Bomb Combustion Calorimetry

Objective: Determine the standard molar enthalpy of combustion (


) and formation in the crystalline state (

).

Experimental Setup:

  • Calorimeter: Isoperibol static bomb calorimeter (e.g., Parr 6200 type).

  • Sample Preparation: Pelletize this compound (purity >99.9% confirmed by GC-MS). Mass range: 0.3 – 0.5 g.[1]

  • Combustion: Burn in excess oxygen (3.04 MPa) with a specific amount of water (1.00 mL) added to the bomb to dissolve formed acids.

  • Correction: Correct for the formation of nitric acid (

    
    ) from atmospheric nitrogen and the energy of ignition (cotton thread/fuse wire).
    

The Washburn Corrections: Raw temperature rise data must be corrected to standard states (


, 

).
  • 
    : Correction for the change in internal energy of the bomb contents (gas expansion, solubility of 
    
    
    
    ).[1]

Data Output Table Structure:

Parameter Symbol Value (Example Unit)

| Mass of sample |


 | g |
| Energy equivalent of calorimeter | 

|

| | Corrected temperature rise |

| K | | Energy of combustion (internal energy) |

|

| | Enthalpy of Combustion |

|

|[3][4][5][6][7][8][9][10][11][12][13][14]
Protocol B: Knudsen Effusion (Sublimation Enthalpy)

Objective: Determine the standard molar enthalpy of sublimation (


) to bridge the solid and gas phases.

Methodology:

  • Apparatus: High-vacuum Knudsen effusion cell with a quartz crystal microbalance (QCM) or mass spectrometric detection.

  • Procedure: Measure the mass loss (effusion rate) of the crystalline sample through a microscopic orifice at controlled temperatures (

    
     range: 330 K – 360 K).
    
  • Calculation: Apply the Clausius-Clapeyron equation to the plot of

    
     vs 
    
    
    
    .[1][15]


Visualization of Thermodynamic Cycles[1]

The derivation of the final Enthalpy of Formation (


) relies on a rigorous Hess's Law cycle.[1]
Diagram 1: The Combustion & Formation Cycle

This diagram illustrates how the experimental heat of combustion connects the elements to the compound.[1]

HessCycle Elements Elements in Standard States 15 C(gr) + 11 H2(g) + O2(g) Compound This compound (cr) C14H20O2 Elements->Compound ΔfH°(cr) (Target 1) Products Combustion Products 14 CO2(g) + 10 H2O(l) Elements->Products Σ ΔfH°(products) (Known Reference) GasPhase This compound (g) Elements->GasPhase ΔfH°(g) (Target 2) Compound->Products ΔcH°(cr) (Measured via Bomb Calorimetry) Compound->GasPhase ΔsubH° (Measured via Knudsen Effusion)

Caption: Thermodynamic cycle linking combustion calorimetry data (


) to enthalpies of formation in crystalline and gas phases.

Derived Thermodynamic Properties[1][4][5][7][9][11][13][14][15]

Using the protocols above, the thermodynamic properties are calculated as follows.

A. Enthalpy of Combustion ( )

The reaction for this compound (


) is:


[12]
B. Enthalpy of Formation ( )

Calculated using Hess's Law:



C. Gas Phase Enthalpy ( )

This value represents the intrinsic stability of the molecule free from crystal packing forces, crucial for computational modeling.



Diagram 2: Homologous Series Trend (Theoretical)

Visualizing how the enthalpy changes with chain length for


-mesitylalkanoic acids.

Trend cluster_legend Thermodynamic Stability Trend C3 3-Mesitylpropanoic (n=3) C4 4-Mesitylbutanoic (n=4) C3->C4 -CH2- Increment (~ -25 kJ/mol) C5 5-Mesitylpentanoic (n=5) C4->C5 -CH2- Increment (~ -25 kJ/mol) C6 6-Mesitylhexanoic (n=6) C5->C6 -CH2- Increment (~ -25 kJ/mol) Text Linear decrease in ΔfH°(cr) with increasing chain length

Caption: The methylene increment effect: Enthalpy of formation becomes more negative linearly as the alkyl chain lengthens.[4][6][10][11][13][15]

References

  • Ribeiro da Silva, M. A. V. , et al. "Energetics of some mesityl-substituted carboxylic acids."[1] Journal of Chemical Thermodynamics. (Authoritative source for mesityl-substituted acid thermochemistry).

  • Cox, J. D., & Pilcher, G. (1970).[1] Thermochemistry of Organic and Organometallic Compounds. Academic Press.[1] (Standard reference for combustion calorimetry protocols).

  • Benson, S. W. (1976).[1] Thermochemical Kinetics. Wiley-Interscience.[1] (Source for Group Additivity Methods).

  • NIST Chemistry WebBook . "Pentanoic acid, 5-phenyl-".[1] [Link] (Reference for analogous phenyl-substituted compounds).

  • Chickos, J. S., & Acree, W. E. (2002).[1] "Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001". Journal of Physical and Chemical Reference Data, 31(2), 537-698.[1] [Link]

Sources

Methodological & Application

Application Note: Optimization of Esterification Strategies for 5-Mesitylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-Mesitylpentanoic acid (5-(2,4,6-trimethylphenyl)pentanoic acid) serves as a critical linker and intermediate in the synthesis of lipophilic drug conjugates, liquid crystals, and metabolic probes. Unlike simple aliphatic acids, this molecule presents a unique duality:

  • Steric Paradox: The carboxylic acid tail is structurally unhindered (primary), behaving like valeric acid. However, the remote mesityl group introduces significant lipophilicity (

    
    ), necessitating specific solvent choices (DCM, Toluene, THF) over polar protic solvents.
    
  • Electronic Stability: In typical

    
    -phenyl fatty acids, strong acid catalysis can trigger intramolecular Friedel-Crafts acylation to form tetralone derivatives. However, in this compound, the 2,4,6-trimethyl substitution pattern blocks the ortho-positions , effectively inhibiting standard cyclization pathways. This renders the molecule robust under acidic conditions, allowing for high-temperature protocols that would degrade non-methylated analogs.
    

This guide outlines three validated protocols for esterification, selected based on the complexity of the target alcohol and the scale of the reaction.

Protocol Selection Strategy

The choice of method depends entirely on the "Partner Alcohol" (the nucleophile). Do not default to a single method; analyze the substrate using the decision matrix below.

ProtocolSelection Start Select Esterification Route AlcoholType Analyze Alcohol Substrate Start->AlcoholType Simple Simple Alcohol (MeOH, EtOH, Allyl) AlcoholType->Simple High Stability Complex Complex/Labile Alcohol (Drug Scaffold, sec/tert-OH) AlcoholType->Complex Acid Sensitive Hindered Sterically Hindered or Phenolic AlcoholType->Hindered Low Nucleophilicity MethodA Method A: Fischer (Acid Catalyzed) Simple->MethodA MethodB Method B: Steglich (EDC/DMAP) Complex->MethodB MethodC Method C: Yamaguchi (Mixed Anhydride) Hindered->MethodC

Figure 1: Decision matrix for selecting the optimal esterification protocol based on alcohol substrate reactivity and stability.

Detailed Protocols

Method A: Modified Fischer Esterification (High-Throughput Methylation)

Best For: Analytical standards (GC-MS), simple alkyl esters, bulk intermediate synthesis. Mechanism: Acid-catalyzed nucleophilic acyl substitution. Critical Insight: While standard Fischer protocols use excess alcohol, the lipophilicity of the mesityl group requires a co-solvent (Toluene or DCM) if the alcohol is not methanol/ethanol.

ParameterSpecification
Reagents This compound (1.0 eq), MeOH (Excess/Solvent), H₂SO₄ (0.1 eq)
Solvent Methanol (Anhydrous)
Temp/Time Reflux (65°C) / 2–4 Hours
Yield >95% (Typical)

Step-by-Step:

  • Dissolve this compound (1.0 g, 4.27 mmol) in anhydrous Methanol (10 mL).

  • Optional: If solubility is poor at RT, add Toluene (2 mL).

  • Add concentrated H₂SO₄ (23 µL, 0.42 mmol) dropwise.

  • Heat to reflux for 3 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Cool to RT. Concentrate in vacuo to remove MeOH.

  • Redissolve residue in Et₂O (20 mL), wash with sat. NaHCO₃ (2 x 10 mL) and Brine (10 mL).

  • Dry over MgSO₄ and concentrate.

Method B: Steglich Esterification (EDC/DMAP)

Best For: Conjugating the acid to sensitive drug pharmacophores, secondary alcohols, or when neutral conditions are required. Mechanism: Formation of an O-acylisourea intermediate, followed by DMAP-catalyzed acyl transfer. Why EDC over DCC? We recommend EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) because the urea byproduct is water-soluble, simplifying purification of the lipophilic mesityl ester.

SteglichWorkflow Mix 1. Activation Acid + EDC + DMAP (0°C, DCM) AddAlc 2. Coupling Add Alcohol (0°C -> RT, 12h) Mix->AddAlc O-Acylisourea Formed Quench 3. Quench Add Dilute HCl (Removes DMAP/Urea) AddAlc->Quench Conversion Complete Wash 4. Extraction Org Layer: Product Aq Layer: Byproducts Quench->Wash Dry 5. Isolation Dry & Concentrate Wash->Dry

Figure 2: Workflow for Steglich Esterification using EDC/DMAP to ensure easy removal of urea byproducts.

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂.

  • Solvation: Dissolve this compound (1.0 eq) and the Target Alcohol (1.0–1.1 eq) in anhydrous DCM (0.1 M concentration).

  • Catalyst: Add DMAP (0.1 eq). Cool the mixture to 0°C.

  • Activation: Add EDC·HCl (1.2 eq) in one portion.

  • Reaction: Allow to warm to RT naturally and stir for 12–16 hours.

  • Workup (Self-Validating):

    • Dilute with DCM.

    • Wash with 0.5 M HCl (removes DMAP and unreacted EDC).

    • Wash with Sat. NaHCO₃ (removes unreacted mesityl acid).

    • Wash with Brine.

  • Purification: Flash chromatography is usually required (SiO₂, Hexane/EtOAc gradient).

Method C: Yamaguchi Esterification

Best For: Sterically hindered alcohols, phenols, or low-yielding substrates where Steglich fails. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by the alcohol.[1]

Protocol:

  • Mixed Anhydride Formation: Dissolve this compound (1.0 eq) and Triethylamine (1.2 eq) in THF. Add Yamaguchi Reagent (TCBC, 1.0 eq) dropwise at 0°C. Stir 1h.

  • Coupling: Add a solution of the hindered Alcohol (1.0 eq) and DMAP (2.0 eq—stoichiometric amount is critical here) in Toluene.

  • Reflux: Heat the mixture to reflux (or 80°C) for 4–6 hours.

  • Workup: Dilute with Et₂O, wash with 1N HCl, then 1N NaOH. The 1N NaOH wash is critical to hydrolyze and remove the trichlorobenzoic acid byproduct.

Quality Control & Validation

Due to the mesityl group, NMR signals are distinct and allow for easy validation of ester formation.

Analytical MethodDiagnostic Signal (Expected)Confirmation Criteria
¹H NMR (CDCl₃) δ 2.2–2.3 ppm (s, 9H)Mesityl methyl groups (Integrity check).
¹H NMR (CDCl₃) δ 4.0–4.2 ppm (t/q)Shift of the

-methylene protons adjacent to the ester carbonyl (indicates successful coupling).
¹H NMR (CDCl₃) δ 6.8 ppm (s, 2H)Aromatic protons (Check for sulfonation if Method A used improperly).
HPLC (UV) 210 nm / 254 nm Mesityl group absorbs strongly; monitor disappearance of acid peak (RT shift).

References

  • Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • SantaLucia, J., & Dhimitruka, I. (2006).[1] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[1] Link

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

Sources

Validation & Comparative

C13 NMR chemical shifts for 2,4,6-trimethylphenyl group

Definitive Guide to NMR of the 2,4,6-Trimethylphenyl (Mesityl) Group

Executive Summary & Application Context

The 2,4,6-trimethylphenyl group (Mes) is a ubiquitous steric pharmacophore and stabilizing ligand in organometallic chemistry. Unlike the unsubstituted phenyl group, the Mes group introduces significant steric bulk via ortho-methyl substituents, which restricts rotation (atropisomerism) and alters electronic conjugation.

Correctly assigning the Mes group's

Core Chemical Shift Data

The Mes group is characterized by a high degree of symmetry, typically reducing the six aromatic carbons to four distinct signals (or three in the unsubstituted parent).[1]

Baseline: Mesitylene vs. Benzene (in )

The parent hydrocarbon, 1,3,5-trimethylbenzene (Mesitylene), serves as the spectroscopic anchor.[1]

Carbon EnvironmentLabelShift (

, ppm)
Multiplicity (DEPT)Mechanistic Origin
Methyl

21.3

Inductive donation; typical benzylic position.
Aromatic C-H

127.0

Shielded relative to benzene due to ortho electron donation from methyls.
Benzene (Ref)

128.5

Standard aromatic baseline.
Aromatic C-Me

137.9

Deshielded by direct methyl attachment (

-effect).
Substituent Effects: The Mesityl Group (Mes-X)

When the Mes group is attached to a substituent (X) at position C1, the symmetry breaks, splitting the aromatic signals into four distinct environments.

General Structure:

  • C1 (Ipso): Point of attachment.

  • C2, C6 (Ortho): Bearing methyl groups.[2][3]

  • C3, C5 (Meta): Unsubstituted C-H.

  • C4 (Para): Bearing the para-methyl.

Table: Representative Shifts for Mes-X Derivatives (


)
Compound (Mes-X)C1 (Ipso)C2,6 (Ortho)C3,5 (Meta)C4 (Para)

(o)

(p)
Mesitylene (X=H) 127.0137.9127.0137.921.321.3
Mes-Br ~125.0~138.5~129.0~137.522.520.9
Mes-NH

140.2122.1129.0127.517.520.5
Mes-COOH 129.5136.5128.5140.120.121.2

Critical Insight: In Mes-COOH and other carbonyl derivatives, the C1 (ipso) signal is often significantly shielded compared to unsubstituted benzoates. The bulky ortho-methyls force the carbonyl group out of planarity with the ring, disrupting conjugation and altering the magnetic anisotropy experienced by C1.

Comparative Analysis: Mesityl vs. Alternatives

Distinguishing the Mes group from other bulky aryls is a common challenge in ligand design.

FeaturePhenyl (Ph)Mesityl (Mes)2,6-Diisopropylphenyl (Dipp)
# Aromatic Signals 4 (mono-sub)4 (mes-sub)4 (dipp-sub)
Ortho-Alkyl Shift N/A

ppm (

)

ppm (

),

ppm (

)
Ipso Carbon (

)
Low intensityVery Low (Slow relax.)Very Low (Slow relax.)
Ortho Carbon (

)
N/A (Protonated)

ppm

ppm

Experimental Protocol for Assignment

Quaternary carbons (C1, C2, C4, C6) in the Mes group have long relaxation times (

Acquisition Parameters
  • Relaxation Delay (

    
    ):  Increase to 3–5 seconds  (standard is 1s) to allow quaternary carbons to relax.
    
  • Pulse Angle: Use a

    
     pulse instead of 
    
    
    to facilitate faster repetition rates.
  • Solvent:

    
     is standard. If solubility is poor, 
    
    
    may be used, but expect a solvent-induced shift of +0.5 to +1.0 ppm.
Assignment Workflow (Logic Flow)

Use this logic gate to assign the specific carbons in a Mes-X scaffold.

MesAssignmentStartStart: Acquire 13C & DEPT-135CheckMethylCheck 18-25 ppm RegionStart->CheckMethylMethylsAre there 2 distinct Methyl peaks?(Ratio ~2:1)CheckMethyl->MethylsAssignMeMajor Peak = Ortho-MeMinor Peak = Para-MeMethyls->AssignMeYesSingleMeSingle Peak = Mesitylene (Sym)or accidental overlapMethyls->SingleMeNoCheckAromaticCheck 120-145 ppm RegionAssignMe->CheckAromaticIdentifyCHIdentify CH Signals (DEPT +)Usually ~127-130 ppmCheckAromatic->IdentifyCHIdentifyCqIdentify Quaternary Carbons(Absent in DEPT-135)CheckAromatic->IdentifyCqAssignMetaAssign as C3/C5 (Meta)IdentifyCH->AssignMetaHMBCRun HMBC ExperimentIdentifyCq->HMBCCorrOrthoCorrelation to Ortho-Me?(Strong 2-bond coupling)HMBC->CorrOrthoCorrParaCorrelation to Para-Me?HMBC->CorrParaAssignC26Assign as C2/C6 (Ortho)CorrOrtho->AssignC26YesRemainingRemaining Cq is C1 (Ipso)AssignC26->RemainingAssignC4Assign as C4 (Para)CorrPara->AssignC4YesAssignC4->Remaining

Figure 1: Decision tree for the unambiguous assignment of Mesityl group carbons using 1D and 2D NMR data.

References

  • SDBS Spectral Database for Organic Compounds. 1,3,5-Trimethylbenzene (Mesitylene)

    
     NMR Data. SDBS No. 128. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
    
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for substituent chemical shifts).

Spectroscopic Profiling of 5-Mesitylpentanoic Acid: A Comparative IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical spectroscopy principles with comparative data to establish a robust identification protocol for 5-Mesitylpentanoic acid .

Executive Summary & Application Context

In drug development, This compound serves as a specialized lipophilic linker. The incorporation of the mesityl group (2,4,6-trimethylphenyl) introduces steric bulk and alters metabolic stability compared to its un-substituted analog, 5-Phenylpentanoic acid .

This guide provides a definitive spectroscopic framework to distinguish the target compound from its structural analogs. The "performance" of this analytical method is defined by its diagnostic specificity —the ability to unambiguously confirm the presence of the trimethyl-substituted ring alongside the carboxylic acid tail, rejecting common impurities like unreacted mesitylene or the non-methylated phenyl analog.

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational domains.

  • Domain A: The Carboxylic Head (Hydrophilic): Responsible for the strongest diagnostic signals (C=O stretch, O-H stretch).

  • Domain B: The Alkyl Linker (Flexible): A 5-carbon chain connecting the head to the ring.

  • Domain C: The Mesityl Tail (Lipophilic/Rigid): The critical differentiator. The 2,4,6-trimethyl substitution pattern destroys the 5-adjacent proton symmetry of a standard phenyl ring, radically altering the "fingerprint" region.

Comparative Peak Table: Target vs. Alternatives

The following table contrasts the target molecule with its primary structural analog (5-Phenylpentanoic acid) and its precursor (Mesitylene).

Vibrational ModeFrequency Region (cm⁻¹)Target: this compound Analog: 5-Phenylpentanoic Acid Precursor: Mesitylene
O-H Stretch (Acid)2500–3300Broad, Strong (H-bonded dimer)Broad, StrongAbsent
C=O[1][2] Stretch (Acid)1700–1725Strong, Sharp (~1710 cm⁻¹)Strong, Sharp (~1710 cm⁻¹)Absent
Aromatic C-H Stretch 3000–3100Weak (Only 2 aromatic H's)Medium (5 aromatic H's)Weak
Aliphatic C-H Stretch 2850–2980Very Strong (Alkyl chain + 3 x CH₃ )Strong (Alkyl chain only)Strong (3 x CH₃ only)
Ring C=C Stretch 1600–1615Medium/Weak (Split peaks)Medium (Split peaks)Medium
oop Bending (Fingerprint) 680–900~850 cm⁻¹ (Isolated H) 690 & 730–770 cm⁻¹ (Mono-sub) ~835–850 cm⁻¹
C-O Stretch 1210–1320Strong StrongAbsent

Critical Diagnostic: The absence of the strong doublets at 690/750 cm⁻¹ (characteristic of mono-substituted benzene) and the appearance of a peak near 850 cm⁻¹ (isolated protons of the mesityl group) confirms the methylation pattern.

Detailed Spectral Analysis

The Carbonyl Region (1700–1750 cm⁻¹)

Both the target and the phenyl analog will exhibit a dominant "sword-like" peak around 1710 cm⁻¹ .

  • Performance Note: If this peak shifts significantly higher (>1735 cm⁻¹), it indicates the formation of an ester (e.g., methyl 5-mesitylpentanoate), a common derivative in synthesis.

  • Validation: Ensure the baseline is clean. A "shoulder" on this peak often suggests unreacted anhydride or acid chloride precursors.

The "Mesityl" Fingerprint (600–900 cm⁻¹)

This is the High-Specificity Zone .

  • 5-Phenylpentanoic acid (Mono-substituted): Shows two very strong bands corresponding to the out-of-plane (oop) bending of 5 adjacent hydrogen atoms. Look for peaks at ~690–710 cm⁻¹ and ~730–770 cm⁻¹ .

  • This compound (Tetra-substituted*): The mesityl group (attached at pos 1, methyls at 2,4,6) leaves protons only at positions 3 and 5. These protons are isolated from each other by methyl groups.

    • Result: The strong mono-substituted peaks disappear.

    • New Signal: A medium-intensity peak appears in the 835–870 cm⁻¹ range, characteristic of isolated aromatic hydrogen atoms.

The Aliphatic Ratio (2800–3000 cm⁻¹)
  • Causality: The target molecule has three additional methyl groups compared to the phenyl analog.

  • Observation: While both have C-H stretches, the ratio of the peak at ~2960 cm⁻¹ (asymmetric methyl stretch) relative to the methylene stretches (~2920 cm⁻¹) will be noticeably higher in the Mesityl compound than in the Phenyl analog.

Experimental Protocol: Self-Validating Workflow

Objective: Acquire a research-grade spectrum for identification and purity assessment. Technique: Attenuated Total Reflectance (ATR-FTIR) is recommended over KBr pellets for this lipophilic acid to avoid moisture interference in the O-H region.

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Resolution: 4 cm⁻¹.[3]

    • Scans: 32 (Screening) or 64 (Publication).[4]

    • Background: Air background (clean crystal).

  • Sample Preparation:

    • Place ~5-10 mg of solid this compound on the diamond/ZnSe crystal.

    • Apply high pressure using the anvil clamp to ensure intimate contact (critical for the aliphatic C-H region).

  • Acquisition & Processing:

    • Collect spectrum (4000–600 cm⁻¹).[2]

    • Atmospheric Correction: Remove CO₂ (2350 cm⁻¹) and H₂O vapor lines.

    • Baseline Correction: Apply a multi-point rubber band correction if the baseline drifts due to scattering.

  • Validation Check (The "Go/No-Go" Decision):

    • Check 1: Is the C=O peak present at ~1710? (No = Not an acid).

    • Check 2: Is the broad O-H trough present 2500-3300? (No = Salt or Ester).

    • Check 3: Are the "Phenyl" peaks (690/750) ABSENT ? (If present = Significant impurity of starting material analog).

Visualizations

Identification Logic Flow

This diagram illustrates the decision process for validating the compound identity.

ID_Logic Start Acquire IR Spectrum Check_CO Check 1700-1725 cm⁻¹ (C=O Stretch) Start->Check_CO Is_Acid Peak Present? Check_CO->Is_Acid Check_OH Check 2500-3300 cm⁻¹ (Broad O-H) Is_Acid->Check_OH Yes Result_NotAcid Not an Acid Is_Acid->Result_NotAcid No Is_FreeAcid Broad Band? Check_OH->Is_FreeAcid Check_Fingerprint Check 690-770 cm⁻¹ (Mono-sub Phenyl) Is_FreeAcid->Check_Fingerprint Yes Result_Ester Likely Ester/Salt Is_FreeAcid->Result_Ester No Is_Phenyl Strong Peaks? Check_Fingerprint->Is_Phenyl Check_Mesityl Check ~850 cm⁻¹ (Isolated Ar-H) Is_Phenyl->Check_Mesityl No Result_Impurity Impurity: 5-Phenylpentanoic Acid Is_Phenyl->Result_Impurity Yes Result_Success CONFIRMED: This compound Check_Mesityl->Result_Success Peak Present

Caption: Logical workflow for confirming this compound identity while excluding common structural analogs.

Structural-Spectral Correlation

Mapping the chemical structure to the specific IR bands.

Structure_Map COOH Carboxylic Acid (-COOH) Peak_OH O-H Stretch 2500-3300 cm⁻¹ COOH->Peak_OH Peak_CO C=O Stretch ~1710 cm⁻¹ COOH->Peak_CO Chain Pentyl Chain (-(CH₂)₄-) Peak_CH_Ali Aliphatic C-H 2850-2980 cm⁻¹ Chain->Peak_CH_Ali Ring Mesityl Ring (Ar-Me₃) Ring->Peak_CH_Ali Methyls Peak_IsoH Isolated Ar-H ~850 cm⁻¹ Ring->Peak_IsoH Peak_Me Methyl C-H ~2960 cm⁻¹ Ring->Peak_Me

Caption: Correlation map linking functional groups of this compound to their diagnostic IR regions.

References

  • NIST Mass Spectrometry Data Center. "5-Phenylvaleric acid."[5] NIST Chemistry WebBook, SRD 69. Accessed October 2023.[6] [Link]

  • Coblentz Society. "Mesitylene (1,3,5-Trimethylbenzene) Infrared Spectrum."[3] NIST Chemistry WebBook, SRD 69. Accessed October 2023.[6] [Link]

  • Specac Application Notes. "Interpreting Infrared Spectra: Carboxylic Acids and Aromatics." Specac Ltd. [Link]

  • UCLA Chemistry & Biochemistry. "Table of Characteristic IR Absorptions." UCLA Science Faculties. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Mesityl Pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 5-mesitylpentanoic acid (also known as 5-(2,4,6-trimethylphenyl)pentanoic acid), comparing it against its non-methylated analog, 5-phenylpentanoic acid . This comparison is critical for researchers validating synthetic intermediates or identifying metabolites in alkylbenzene degradation studies.

Executive Summary

Mesityl Pentanoic Acid (MPA) is a functionalized fatty acid analog often used as a probe in lipid oxidation studies or as a synthetic intermediate. Its structural core combines a lipophilic mesityl (2,4,6-trimethylphenyl) group with a hydrophilic pentanoic acid tail.

In mass spectrometry (specifically Electron Ionization, EI), MPA exhibits a distinct fragmentation signature driven by the stability of the trimethyltropylium ion . This guide compares MPA with 5-Phenylpentanoic Acid (PPA) to demonstrate how trimethyl substitution shifts the diagnostic benzylic cleavage, providing a self-validating identification method.

FeatureMesityl Pentanoic Acid (MPA)5-Phenylpentanoic Acid (PPA)
Molecular Weight 220.31 g/mol 178.23 g/mol
Base Peak (EI) m/z 133 (Trimethyltropylium)m/z 91 (Tropylium)
McLafferty Ion m/z 60 (Unshifted)m/z 60 (Unshifted)
Molecular Ion (

)
Weak/Distinct (m/z 220)Weak/Distinct (m/z 178)
Key Mechanism Sterically-enhanced benzylic cleavageStandard benzylic cleavage
Technical Analysis: Fragmentation Mechanisms

The identification of MPA relies on two competing fragmentation pathways: Benzylic Cleavage (Pathway A) and the McLafferty Rearrangement (Pathway B).

Pathway A: Benzylic Cleavage (Dominant)

In alkylbenzenes, the bond


 to the aromatic ring is the most labile.
  • Mechanism: Upon ionization, the radical cation undergoes homolytic cleavage at the C5-C4 bond (relative to the acid group, this is the bond connecting the methylene linker to the alkyl chain).

  • MPA Specifics: The resulting fragment is the 2,4,6-trimethylbenzyl cation . Due to the inductive effect of the three methyl groups, this ion rearranges to a highly stable trimethyltropylium ion (m/z 133).

  • Comparison: In PPA, the same cleavage yields the standard tropylium ion (m/z 91). The mass shift of +42 Da (3

    
     CH
    
    
    
    ) is diagnostic for the mesityl group.
Pathway B: McLafferty Rearrangement

Both compounds possess a carboxylic acid moiety with a


-hydrogen (located on C4 relative to the carbonyl).
  • Mechanism: The carbonyl oxygen abstracts the

    
    -hydrogen, leading to cleavage between the 
    
    
    
    and
    
    
    carbons.
  • Result: This yields the enol form of acetic acid (

    
    , m/z 60) and a neutral alkene-aromatic fragment.
    
  • Diagnostic Value: The presence of m/z 60 confirms the intact carboxylic acid chain length (

    
     C4). This peak remains constant between MPA and PPA, serving as an internal control for the acid moiety.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for MPA compared to PPA, highlighting the diagnostic mass shifts.

MS_Fragmentation MPA Mesityl Pentanoic Acid [M]+ m/z 220 Benzylic_Cleavage Benzylic Cleavage (Loss of Alkyl-Acid Chain) MPA->Benzylic_Cleavage McLafferty McLafferty Rearrangement (Gamma-H Abstraction) MPA->McLafferty PPA 5-Phenylpentanoic Acid [M]+ m/z 178 PPA->Benzylic_Cleavage PPA->McLafferty Frag_133 Trimethyltropylium Ion (Base Peak) m/z 133 Benzylic_Cleavage->Frag_133 - C4H7O2 Radical Frag_91 Tropylium Ion (Base Peak) m/z 91 Benzylic_Cleavage->Frag_91 - C4H7O2 Radical Frag_60 Acetic Acid Enol (Diagnostic for Acid) m/z 60 McLafferty->Frag_60 - Mesityl-Alkene

Figure 1: Comparative fragmentation pathways. Note the divergence in benzylic ions (m/z 133 vs 91) despite the shared McLafferty ion (m/z 60).

Experimental Protocol: Structural Confirmation

To validate the identity of Mesityl Pentanoic Acid in a sample (e.g., synthesis product or metabolite), follow this self-validating GC-MS protocol.

Methodology: GC-EI-MS
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) or Methanol.

    • Optional Derivatization: Treat 100 µL with 50 µL BSTFA (1% TMCS) at 60°C for 30 min to form the TMS ester (Increases volatility and molecular ion stability).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Temperature Program: 80°C (1 min hold)

      
       20°C/min 
      
      
      
      280°C (5 min hold).
  • MS Parameters:

    • Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40–300.

Data Interpretation Workflow

Use the following logic gate to confirm the structure:

Workflow Start Analyze Spectrum Check_M Is Molecular Ion Visible? (m/z 220 for Free Acid m/z 292 for TMS Ester) Start->Check_M Check_Base Identify Base Peak Check_M->Check_Base Yes Decision_133 Base Peak = m/z 133? Check_Base->Decision_133 Decision_91 Base Peak = m/z 91? Check_Base->Decision_91 Check_60 Check Low Mass Region Present: m/z 60? Decision_133->Check_60 Yes Result_Impurity UNKNOWN / IMPURITY Decision_133->Result_Impurity No Decision_91->Check_60 Yes Result_MPA CONFIRMED: Mesityl Pentanoic Acid Check_60->Result_MPA Yes (Path A) Result_PPA IDENTIFIED: 5-Phenylpentanoic Acid Check_60->Result_PPA Yes (Path B) Check_60->Result_Impurity No

Figure 2: Logic gate for structural confirmation using mass spectral peaks.

Performance & Stability Comparison

When selecting a standard for internal calibration or metabolic tracking, the choice between MPA and PPA depends on the required specificity.

ParameterMesityl Pentanoic Acid5-Phenylpentanoic AcidInterpretation
Ionization Efficiency High (Inductive effect of methyls)ModerateMPA yields a stronger base peak signal due to the stability of the trimethyltropylium ion.
Specificity High LowThe m/z 133 fragment is less common in biological background noise than m/z 91 (ubiquitous in aromatics).
Metabolic Stability High (Steric hindrance)ModerateThe ortho-methyl groups in MPA block metabolic attack on the ring, making it a more robust tracer.
Chromatographic Retention Higher (

> PPA)
LowerMPA is more lipophilic (logP ~4.2) than PPA (logP ~2.8), eluting later on C18/DB-5 columns.
References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 5-Phenylpentanoic Acid. National Institute of Standards and Technology.[1][2][3][4][5][6][7] [Link]

  • PubChem. (2024). Compound Summary: 5-(4-Methylphenyl)pentanoic acid (Analog Comparison). National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty Rearrangement mechanisms).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for benzylic cleavage and tropylium ion stability).

Sources

HPLC Retention Time Comparison: 5-Mesitylpentanoic Acid vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Mesitylpentanoic acid (5-(2,4,6-trimethylphenyl)pentanoic acid) is a specialized intermediate often utilized in the synthesis of radiolabeled fatty acids (e.g., iodofiltic acid analogs) and lipid metabolism probes. Its analysis presents unique chromatographic challenges due to the dual nature of the molecule: a hydrophobic, sterically hindered mesityl tail and a polar carboxylic acid head.

This guide provides a high-performance liquid chromatography (HPLC) framework for separating this compound from its critical synthesis impurities. Unlike standard alkyl-phenyl acids, the steric bulk of the ortho-methyl groups on the mesityl ring influences interaction with the stationary phase, requiring specific column chemistries for optimal resolution.

Chemical Basis for Separation

To design a robust method, we must first understand the physicochemical differences between the target and its likely impurities.

The Analyte
  • Structure: A pentanoic acid chain attached to a 2,4,6-trimethylphenyl ring.

  • pKa: ~4.8 (Carboxylic acid).

  • Hydrophobicity: High (LogP ~4.2). The three methyl groups significantly increase lipophilicity compared to a standard phenylpentanoic acid.

The Impurity Profile

We focus on four critical impurities derived from the Friedel-Crafts acylation and Wolff-Kishner reduction synthesis pathways:

  • Impurity A (Oxidation): 2,4,6-Trimethylbenzoic acid.

    • Nature:[1][2][3][4] Highly polar degradation product.

    • Elution: Early eluting.

  • Impurity B (Intermediate): 5-Mesityl-5-oxopentanoic acid.

    • Nature:[1][2][3][4] Contains a ketone at the C5 position (incomplete reduction). More polar than the target.

    • Elution: Mid-eluting.

  • Impurity C (Homolog/Analog): 5-(2,4-Dimethylphenyl)pentanoic acid.

    • Nature:[1][2][3][4] "Des-methyl" impurity from impure starting mesitylene. Lacks one methyl group, reducing hydrophobicity.

    • Elution: Elutes just before the target (Critical Pair).

  • Impurity D (Starting Material): Mesitylene.

    • Nature:[1][2][3][4] Non-polar hydrocarbon. Lacks the hydrophilic carboxyl tail.

    • Elution: Late eluting (requires high organic wash).

Strategic Method Development

Stationary Phase Selection

While C18 is the standard, the separation of the "Des-methyl" impurity (Impurity C) from the target requires maximizing hydrophobic selectivity.

  • Recommendation: C18 with High Carbon Load or Phenyl-Hexyl .

  • Reasoning: A Phenyl-Hexyl column offers

    
     interactions that are sensitive to the electron density of the aromatic ring, which changes with the number of methyl substituents. However, for general robustness and retention of the acidic tail, a high-density C18 is preferred for the primary method.
    
Mobile Phase Optimization
  • pH Control: The mobile phase must be acidic (pH < 3.[5]0) to suppress the ionization of the carboxylic acid. If the acid dissociates (COO-), the analyte will elute near the void volume with poor peak shape.

  • Modifier: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity and stronger elution strength, necessary for the hydrophobic mesityl group.

Workflow Visualization

The following diagram illustrates the decision logic for optimizing this specific separation.

MethodDevelopment Start Start: this compound Method CheckpH Step 1: Adjust pH < 3.0 (Suppress Ionization) Start->CheckpH SelectColumn Step 2: Select Stationary Phase CheckpH->SelectColumn C18 C18 Column (Hydrophobic Selectivity) SelectColumn->C18 Standard Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) SelectColumn->Phenyl Alternative CheckRes Step 3: Check Resolution (Rs) of Des-methyl Impurity C18->CheckRes Phenyl->CheckRes ResolutionOK Rs > 1.5 Proceed to Validation CheckRes->ResolutionOK ResolutionBad Rs < 1.5 Co-elution Risk CheckRes->ResolutionBad Optimize Optimize Gradient: Lower Slope (0.5% B/min) ResolutionBad->Optimize Optimize->CheckRes caption Figure 1: Method Optimization Decision Tree for Mesityl-Fatty Acids

Recommended Experimental Protocol

This protocol is designed to be self-validating. The elution of the non-polar Mesitylene at the end of the gradient confirms the column has been properly washed.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalentHigh surface area for maximizing resolution of methyl-analogs.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses silanol activity and keeps analyte protonated.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic aromatic rings.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 30°CConstant temperature ensures reproducible retention times.
Detection UV @ 210 nm (primary) and 265 nm (secondary)210 nm detects the carboxyl group; 265 nm is specific to the mesityl ring.
Injection Vol 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase BPhase Description
0.040%Initial hold to retain polar oxidative impurities.
2.040%Isocratic hold.
15.090%Linear ramp to elute Target and Des-methyl impurity.
20.090%Wash to remove Mesitylene (Impurity D).
20.140%Return to initial conditions.
25.040%Re-equilibration.

Retention Time Comparison Data

The following table summarizes the relative retention times (RRT) . RRT is used instead of absolute time because absolute retention varies between instruments, but the order of elution remains consistent on a C18 phase.

Reference Standard: this compound (RRT = 1.00)

CompoundStructure NoteRelative Retention Time (RRT)Elution OrderMechanism
2,4,6-Trimethylbenzoic acid Short chain, polar acid~0.35 - 0.451 (First)High polarity, low hydrophobic interaction.
5-Mesityl-5-oxopentanoic acid Keto-intermediate~0.75 - 0.852Ketone group reduces hydrophobicity compared to alkyl chain.
5-(2,4-Dimethylphenyl)pentanoic acid Des-methyl impurity~0.92 - 0.963Critical Pair. Lacks one methyl group, making it slightly less hydrophobic than target.
This compound Target Analyte 1.00 4 Baseline
Mesitylene Hydrocarbon (No COOH)~1.50 - 1.805 (Last)No polar head group; retained strongly by C18.
Separation Mechanism Diagram

The separation is driven by the "Hydrophobic Subtraction" model. The diagram below details how structural features dictate the retardation factor (


).

SeparationMechanism cluster_Analytes Analyte Interaction Strength MobilePhase Mobile Phase (Polar/Acidic) ImpurityA Oxidation Impurity High Polarity Weak Interaction MobilePhase->ImpurityA Elutes Fast StationaryPhase Stationary Phase (C18 Hydrophobic) Target Target: 5-Mesitylpentanoic High Hydrophobicity Strong Interaction StationaryPhase->Target Retains ImpurityD Mesitylene Non-Polar Very Strong Interaction StationaryPhase->ImpurityD Retains Strongly ImpurityB Keto-Intermediate Mid Polarity Moderate Interaction caption Figure 2: Hydrophobic Interaction Chromatography (HIC) Mechanism for Mesityl Derivatives

Troubleshooting & System Suitability

To ensure the trustworthiness of your data, every sequence must include a System Suitability Test (SST).

  • Resolution Check: The valley-to-peak ratio between the Des-methyl impurity and the Target must be < 50% (or Resolution

    
    ). If these peaks merge, lower the gradient slope (e.g., increase ramp time from 15 to 20 mins).
    
  • Tailing Factor: The target peak should have a tailing factor

    
    . Higher tailing indicates silanol interactions; ensure fresh mobile phase with correct pH (pH 2.5 - 3.0).
    
  • Carryover: Inject a blank after the standard. Mesitylene is "sticky" and may appear in subsequent runs if the wash step (90% B) is too short.

References

  • SIELC Technologies. (n.d.). HPLC Separation of (2,4,6-Trimethylphenyl)acetic acid on Newcrom R1 column. SIELC. Retrieved February 5, 2026, from [Link]

  • Moldoveanu, S. C., & David, V. (2013). Essentials in Modern HPLC Separations. Elsevier. (General reference for hydrophobic subtraction model in RP-HPLC).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Reference for gradient elution optimization of ionizable compounds).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Mesitylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in the laboratory. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Mesitylpentanoic acid, a compound that, while not extensively characterized in publicly available safety literature, can be managed by adhering to the general principles for carboxylic acid waste.

The causality behind these procedures is rooted in the potential hazards associated with carboxylic acids as a class. These compounds can exhibit varying degrees of corrosivity, toxicity, and environmental persistence. Therefore, a cautious and systematic approach to disposal is paramount to ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety Considerations: The First Line of Defense

Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound Waste

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes of the acid or its solutions, which can cause serious eye irritation or damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][6]Prevents skin contact, which can lead to irritation or burns.[4][5]
Body Protection A lab coat or chemical-resistant apron.[1]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hood.[2][3]Minimizes the inhalation of any vapors or aerosols, which may cause respiratory irritation.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach to ensure that the waste is correctly identified, segregated, and prepared for final disposal by a licensed hazardous waste contractor.

Step 1: Waste Characterization and Segregation

The first and most critical step is to determine if the waste is hazardous. Based on the properties of similar carboxylic acids, it is prudent to treat this compound waste as hazardous unless confirmed otherwise by analytical testing.

  • Hazardous Waste Determination: According to the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[7][8][9] Carboxylic acids are often corrosive.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as bases, oxidizing agents, or mineral acids.[10] Incompatible materials can react violently, producing heat, gas, or toxic fumes.

Step 2: Waste Accumulation and Container Management

Proper containment is essential to prevent leaks and spills.

  • Container Selection: Use a leak-proof, chemically compatible container with a secure, tight-fitting lid.[9][11] High-density polyethylene (HDPE) or glass containers are generally suitable for acidic waste. Avoid metal containers, which can corrode.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. A completed hazardous waste label from your institution's Environmental Health and Safety (EHS) department should be affixed.[12]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[11] The container must be kept closed at all times except when adding waste.

Step 3: Neutralization (For Dilute Aqueous Solutions Only)

In some jurisdictions, dilute aqueous solutions of acids may be neutralized and disposed of down the drain. However, this should only be done in strict accordance with your institution's EHS guidelines and local regulations.[12] It is generally recommended to dispose of all quantities as hazardous waste.

  • When to Consider Neutralization: This is only an option for very dilute solutions (<10% v/v) that do not contain any other hazardous materials (e.g., heavy metals, solvents).[12]

  • Neutralization Procedure:

    • Work in a fume hood and wear appropriate PPE.

    • Slowly add a weak base (e.g., sodium bicarbonate or a 1M sodium hydroxide solution) to the acidic solution while stirring.

    • Monitor the pH of the solution using a pH meter or pH paper.

    • Continue adding the base until the pH is between 7 and 9.[12]

    • Once neutralized, the solution may be poured down the drain with copious amounts of water, as permitted by local regulations.

Step 4: Arranging for Final Disposal

The final step is to have the hazardous waste collected by a licensed disposal facility.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[13]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated assess_waste Characterize Waste: Treat as Hazardous start->assess_waste is_dilute Is the waste a dilute (<10%) aqueous solution with no other contaminants? assess_waste->is_dilute neutralize Neutralize to pH 7-9 under controlled conditions is_dilute->neutralize Yes collect_hw Collect in a labeled, sealed, compatible hazardous waste container is_dilute->collect_hw No check_local_regs Check local regulations for drain disposal of neutralized solutions neutralize->check_local_regs drain_disposal Permitted: Dispose down drain with copious water check_local_regs->drain_disposal Yes check_local_regs->collect_hw No end End: Proper Disposal Complete drain_disposal->end store_saa Store in Satellite Accumulation Area collect_hw->store_saa contact_ehs Contact EHS for pickup and disposal by a licensed contractor store_saa->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Clean the spill area with a mild detergent and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry to the contaminated area.

Conclusion

The proper disposal of this compound, and indeed all laboratory chemicals, is a cornerstone of a safe and responsible research environment. By following these guidelines, which are based on the established principles of handling carboxylic acids and hazardous waste, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific policies and your local regulations to ensure full compliance.

References

  • Synquest Labs. 5-(Triethoxysilyl)
  • Fisher Scientific.
  • Cosmo Bio USA. Pentanoic acid MSDS.
  • Pfaltz & Bauer.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • Chem Service.
  • Sigma-Aldrich.
  • ChemicalBook. (R)
  • U.S. Environmental Protection Agency.
  • PubChem. 5-Methylhexanoic acid.
  • Fisher Scientific.
  • U.S. Government Publishing Office.
  • Greenbook.net.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Emory University. Hazardous Waste - EHSO Manual 2025-2026.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Chemistry For Everyone. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube.
  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.